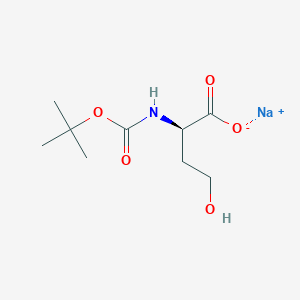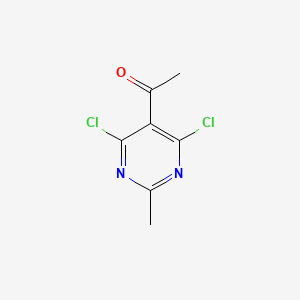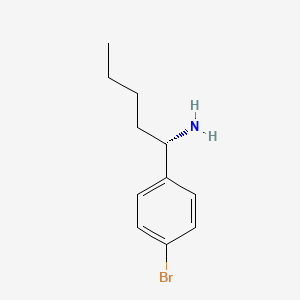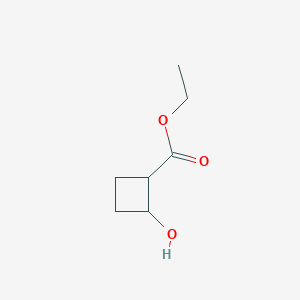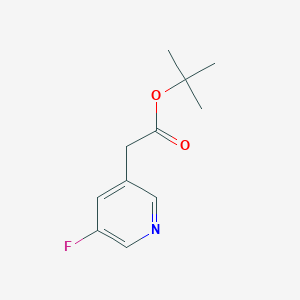
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group and a fluoropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-fluoropyridin-3-yl)acetate typically involves the esterification of 5-fluoropyridine-3-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 5-fluoropyridine-3-carboxylic acid.
Reduction: tert-Butyl 2-(5-fluoropyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-chloro-5-fluoropyridin-3-ylcarbamate
- tert-Butyl 2-chloro-5-fluoropyridin-3-ylacetate
Uniqueness
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom on the pyridine ring, which imparts distinct electronic properties. This makes it particularly useful in the design of molecules with specific biological activities.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
tert-butyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)5-8-4-9(12)7-13-6-8/h4,6-7H,5H2,1-3H3 |
Clé InChI |
FYNARCMWWSZLGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC(=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


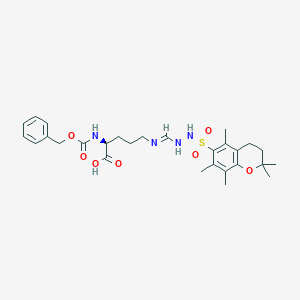
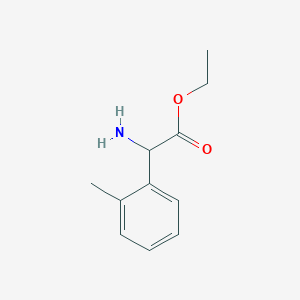
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
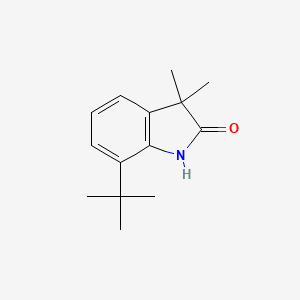
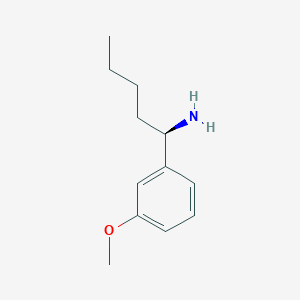
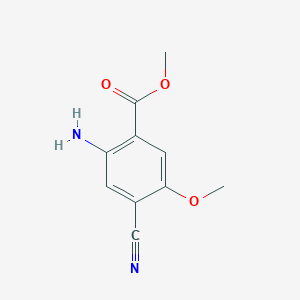
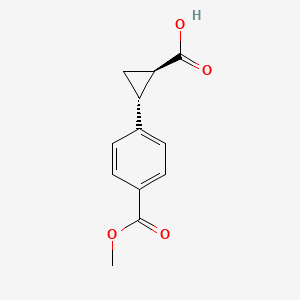
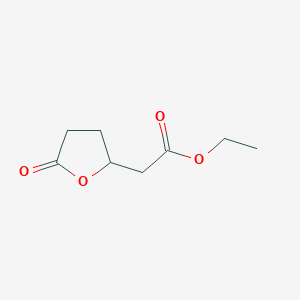
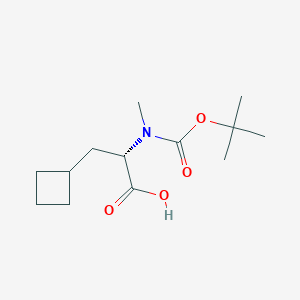
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
